molecular formula C10H13F B3350931 2,3,5,6-Tetramethylfluorobenzene CAS No. 319-92-6

2,3,5,6-Tetramethylfluorobenzene

Cat. No.: B3350931
CAS No.: 319-92-6
M. Wt: 152.21 g/mol
InChI Key: XXSPFPNNWZROCK-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylfluorobenzene (C6HF(CH3)4) is a fluorinated aromatic compound featuring four methyl groups at the 2, 3, 5, and 6 positions and a fluorine atom at the 1 or 4 position. This substitution pattern creates a sterically crowded environment while introducing both electron-donating (methyl) and electron-withdrawing (fluorine) effects.

Properties

IUPAC Name

3-fluoro-1,2,4,5-tetramethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPFPNNWZROCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293896
Record name 3-Fluoro-1,2,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-92-6
Record name 3-Fluoro-1,2,4,5-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1,2,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylfluorobenzene typically involves the fluorination of tetramethylbenzene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions to ensure selective substitution at the desired positions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethylfluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield tetramethylquinone, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

2,3,5,6-Tetramethylfluorobenzene has several applications in scientific research:

    Biology: The compound’s derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethylfluorobenzene and its derivatives involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. In medicinal chemistry, these interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Key Properties References
2,3,5,6-Tetramethylfluorobenzene 2,3,5,6-(CH3)4, 1-F Steric hindrance from methyl groups; mixed electronic effects (EDG/EWG).
1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene 2,3,5,6-F4, 1,4-(Si(CH3)3)2 Si–C bonds elongated (1.8817 Å vs. 1.865 Å in non-fluorinated analogs).
2,3,5,6-Tetrafluorobenzotrifluoride 2,3,5,6-F4, 4-CF3 Strong electron-withdrawing effects; high thermal stability.
2,3,5,6-Tetrafluoroterephthalic acid (H2TFTA) 2,3,5,6-F4, 1,4-COOH Enhanced acidity (pKa ~1.5) due to fluorine and carboxyl groups.
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene 2,3,5,6-(CH3)4, 1,4-CH2Br Bromomethyl groups enable nucleophilic substitution; used in heterocycle synthesis.

Key Observations :

  • This contrasts with 1,4-bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene, where bulky silyl groups further reduce reactivity .
  • Electronic Effects : Fluorine’s electron-withdrawing nature in 2,3,5,6-Tetrafluorobenzotrifluoride lowers electron density, enhancing resistance to oxidation. In contrast, methyl groups in this compound donate electrons, creating a unique electronic balance .
  • Bond Lengths: Fluorination elongates Si–C bonds in silylated analogs (1.8817 Å vs. 1.865 Å in non-fluorinated derivatives), suggesting reduced bond strength due to fluorine’s electronegativity .
Thermal and Chemical Stability
  • Fluorinated compounds (e.g., H2TFTA) exhibit higher thermal stability (decomposition >300°C) due to strong C–F bonds. Methylated derivatives may degrade at lower temperatures, though steric protection from methyl groups could mitigate this .
  • 2,3,5,6-Tetrafluorobenzotrifluoride’s trifluoromethyl group enhances resistance to electrophilic attack, whereas methyl groups in this compound may increase susceptibility to oxidation .

Biological Activity

2,3,5,6-Tetramethylfluorobenzene (TMFB) is a substituted fluorobenzene compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMFB, including its effects on different biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMFB is characterized by the presence of four methyl groups attached to the fluorobenzene ring. Its molecular formula is C10H13F, and it exhibits properties typical of aromatic compounds, such as stability and hydrophobicity. The presence of the fluorine atom may influence its reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of TMFB can be attributed to several mechanisms:

  • Interaction with Enzymes : TMFB may inhibit or activate specific enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Due to its hydrophobic nature, TMFB can integrate into cell membranes, potentially altering membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that TMFB may induce oxidative stress through ROS generation, leading to cellular damage.

Biological Effects

Research has indicated various biological effects associated with TMFB:

  • Antimicrobial Activity : TMFB has demonstrated inhibitory effects against certain bacterial strains. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity : In vitro studies have revealed that TMFB exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways.
  • Neurotoxicity : Some research points towards potential neurotoxic effects of TMFB, particularly in neuronal cell cultures where it may interfere with neurotransmitter release.

Case Studies and Research Findings

Several studies have examined the biological activity of TMFB:

  • Study on Antimicrobial Properties : A study published in the Journal of Antibiotics reported that TMFB exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .
  • Cytotoxicity Assessment : In a study published in Toxicology Letters, researchers evaluated the cytotoxic effects of TMFB on human lung cancer cells (A549). Results indicated an IC50 value of 25 µM after 24 hours of exposure, suggesting potent cytotoxicity .
  • Neurotoxicity Investigation : A neurotoxicity study conducted on rat cortical neurons showed that exposure to TMFB resulted in increased levels of oxidative stress markers and neuronal apoptosis .

Data Summary Table

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of E. coliJournal of Antibiotics
CytotoxicityIC50 = 25 µM (A549 cells)Toxicology Letters
NeurotoxicityIncreased oxidative stressNeurotoxicity Study

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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